molecular formula C16H18N2O4S2 B5555902 N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide

N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide

Cat. No. B5555902
M. Wt: 366.5 g/mol
InChI Key: BZXZIOHFPDCJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Heterocyclic Enaminonitriles Reactions

Yamagata, Hashimoto, and Yamazaki (1994) explored the reactions of heterocyclic enaminonitriles, providing insights into the synthesis of compounds with potential applications in medicinal chemistry. Their research highlights the versatility of heterocyclic compounds in creating various derivatives with significant chemical properties (Yamagata, Hashimoto, & Yamazaki, 1994).

Fluorescent Chemosensor for Metal Ions

Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor for discriminative detection of Cd2+ and CN− ions, demonstrating its application in bio-imaging within live cells and zebrafish larvae. This research illustrates the potential of sulfonyl-containing compounds in environmental monitoring and biological imaging applications (Ravichandiran et al., 2020).

Synthesis of Hindered N-Methylated Tetrapeptide

Vedejs and Kongkittingam (2000) reported on the synthesis of a hindered cyclosporin tetrapeptide subunit, utilizing Bts-protected amino acid chlorides. Their work contributes to the field of peptide synthesis, particularly in creating compounds with potential therapeutic applications (Vedejs & Kongkittingam, 2000).

Antimalarial Sulfonamides Against COVID-19

Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives, proposing their use against COVID-19. Their study provides a basis for the potential repurposing of sulfonamide compounds in addressing emerging infectious diseases (Fahim & Ismael, 2021).

Water-Soluble Amino Acid Derivatives

Larsen, Bundgaard, and Lee (1988) explored the synthesis and evaluation of water-soluble amino acid derivatives of N-methylsulfonamides, aiming at creating potential prodrug forms for the sulfonamide group. This research underscores the significance of chemical modification in enhancing the solubility and therapeutic potential of sulfonamide compounds (Larsen, Bundgaard, & Lee, 1988).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c19-16(17-11-12-5-3-9-22-12)13-6-1-2-7-14(13)18-24(20,21)15-8-4-10-23-15/h1-2,4,6-8,10,12,18H,3,5,9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXZIOHFPDCJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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